

Application Notes and Protocols for Peptide Pulsing of Splenocytes with gp33-41

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro stimulation of splenocytes with specific peptides is a fundamental technique in immunology to study antigen-specific T cell responses. The lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide gp33-41 (KAVYNFATM) is a well-characterized H-2Db restricted epitope recognized by CD8+ T cells in C57BL/6 mice. Pulsing splenocytes with the gp33-41 peptide allows for the activation, expansion, and functional analysis of gp33-specific cytotoxic T lymphocytes (CTLs). This document provides a detailed protocol for the peptide pulsing of murine splenocytes with gp33-41, a summary of relevant quantitative data, and diagrams illustrating the experimental workflow and the underlying signaling pathway.

Quantitative Data Summary

The following table summarizes typical quantitative parameters used and observed in protocols for peptide pulsing of splenocytes for the activation of antigen-specific T cells. These values are compiled from various experimental contexts and should be optimized for specific experimental goals.



Parameter	Typical Value/Range	Notes
Splenocyte Seeding Density	2 x 10^6 - 5 x 10^6 cells/mL	Density can be adjusted based on the specific assay and culture vessel.
gp33-41 Peptide Concentration	1 - 10 μg/mL	The optimal concentration should be determined empirically.[1]
Incubation Time	1 - 4 hours	Shorter times are often sufficient for pulsing, while longer co-cultures are needed for activation and expansion. [1]
Incubation Temperature	37°C	Standard cell culture conditions.[1]
Expected CD8+ T Cell Response	8-10% of total CD8+ T cells	This is a typical percentage of gp33-specific CD8+ T cells found in LCMV-infected mice, which can be a target for in vitro expansion.[2]
Control Peptide Concentration	1 - 10 μg/mL	An irrelevant peptide with the same MHC restriction should be used as a negative control.
Cell Viability Post-Pulsing	>90%	Expected viability after the short pulsing procedure.

Experimental Protocols

This section details the procedures for isolating murine splenocytes and pulsing them with the gp33-41 peptide.

I. Isolation of Murine Splenocytes

Methodological & Application





This protocol describes the mechanical dissociation of a mouse spleen to create a single-cell suspension. All steps should be performed under sterile conditions in a biological safety cabinet.

Materials:

- C57BL/6 mouse
- 70% Ethanol
- Sterile dissection tools (scissors, forceps)
- Sterile Petri dish
- Sterile Hanks' Balanced Salt Solution (HBSS) or RPMI-1640 medium
- Sterile 70 μm cell strainer
- Sterile 50 mL conical tubes
- Syringe plunger (from a 3 mL or 5 mL syringe)
- Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 μM 2-mercaptoethanol)
- Centrifuge
- Hemocytometer or automated cell counter
- Trypan blue solution

Procedure:

- Humanely euthanize the mouse according to institutional guidelines.
- Sterilize the abdomen with 70% ethanol.



- Aseptically remove the spleen and place it in a petri dish containing 5-10 mL of sterile, cold HBSS or RPMI-1640.
- Place the 70 μm cell strainer over a 50 mL conical tube.
- Transfer the spleen to the cell strainer.
- Gently mash the spleen through the strainer using the plunger of a syringe. Wash the strainer with 5-10 mL of cold medium to ensure all cells are collected.
- Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.
- Discard the supernatant.
- Resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer and incubate for 3-5 minutes at room temperature.
- Add 10-15 mL of complete medium to the tube to neutralize the lysis buffer.
- Centrifuge the cells at 300-400 x g for 5-7 minutes at 4°C.
- Discard the supernatant and resuspend the splenocyte pellet in an appropriate volume of complete medium.
- Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
 The viability should be >90%.
- Adjust the cell concentration to the desired density (e.g., 2 x 10⁶ cells/mL) in complete medium.

II. Peptide Pulsing of Splenocytes

This protocol describes the process of incubating splenocytes with the gp33-41 peptide to be presented by antigen-presenting cells within the splenocyte population.

Materials:

Isolated murine splenocytes



- gp33-41 peptide (lyophilized)
- Sterile Dimethyl Sulfoxide (DMSO)
- Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
- Complete cell culture medium
- Cell culture plates (e.g., 24-well or 96-well plates)
- Incubator (37°C, 5% CO2)

Procedure:

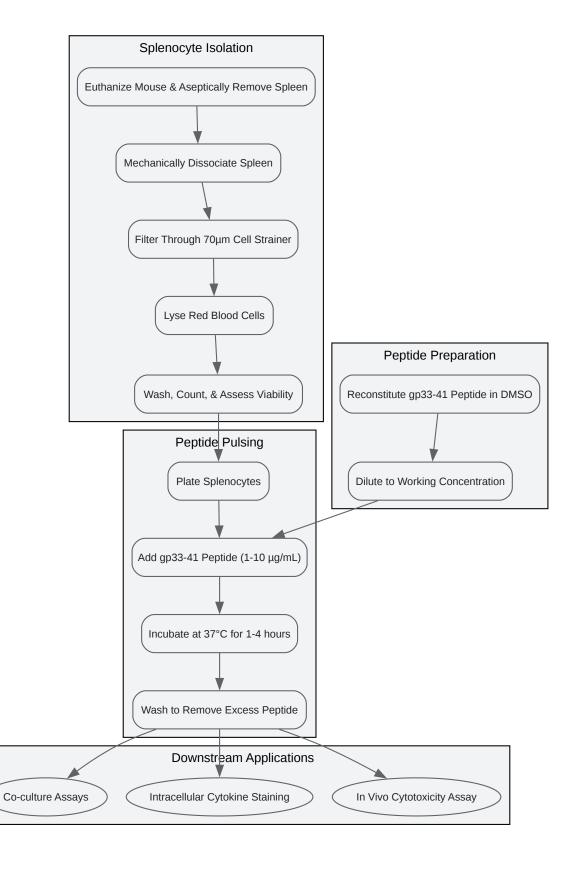
- Peptide Reconstitution:
 - Briefly centrifuge the vial of lyophilized gp33-41 peptide to collect the powder at the bottom.
 - Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).
 - Further dilute the stock solution in sterile PBS or cell culture medium to a working concentration (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C. Avoid repeated freezethaw cycles.
- Peptide Pulsing:
 - Plate the splenocytes at the desired density (e.g., 2 x 10⁶ cells in 1 mL of complete medium per well of a 24-well plate).
 - Add the gp33-41 peptide to the cell suspension at the final desired concentration (e.g., 1 μ g/mL).[1]
 - As a negative control, pulse a separate sample of splenocytes with an irrelevant, H-2Db restricted peptide at the same concentration. A vehicle control (the same volume of DMSO and PBS used for peptide dilution) should also be included.



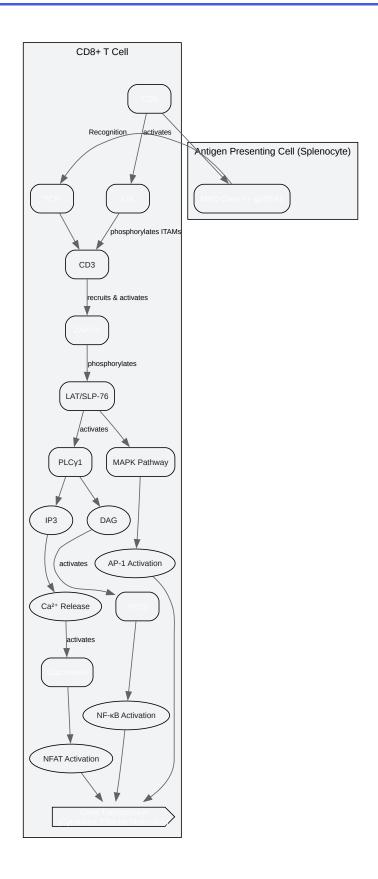
- Gently swirl the plate to mix.
- Incubate the cells at 37°C in a 5% CO2 incubator for 1-4 hours.[1]
- Washing (Optional but Recommended):
 - After the incubation period, the cells can be washed to remove excess peptide.
 - Transfer the cell suspension to a conical tube and centrifuge at 300-400 x g for 5-7 minutes.
 - Discard the supernatant and resuspend the cells in fresh, pre-warmed complete medium.
 - The peptide-pulsed splenocytes are now ready for downstream applications, such as coculture with T cells, intracellular cytokine staining, or in vivo cytotoxicity assays.

Visualizations Experimental Workflow









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